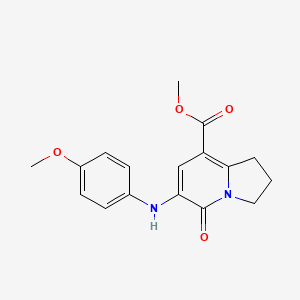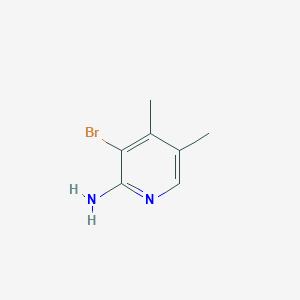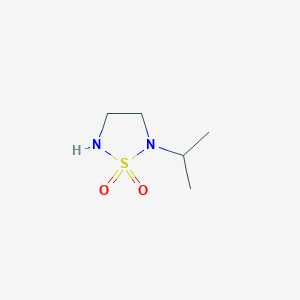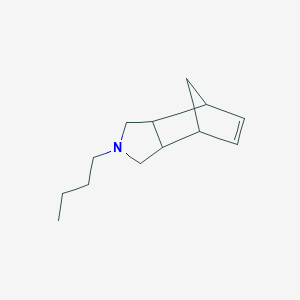
2-Butyl-2,3,3a,4,7,7a-hexahydro-1H-4,7-methanoisoindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butyl-2,3,3a,4,7,7a-hexahydro-1H-4,7-methanoisoindole is a complex organic compound with a unique structure It is characterized by its hexahydro-isoindole core, which is fused with a methano bridge and a butyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-2,3,3a,4,7,7a-hexahydro-1H-4,7-methanoisoindole typically involves multiple steps, starting from simpler organic molecules. One common approach is the cyclization of a suitable precursor, followed by the introduction of the butyl group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The process may also involve purification steps such as distillation or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Butyl-2,3,3a,4,7,7a-hexahydro-1H-4,7-methanoisoindole can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2-Butyl-2,3,3a,4,7,7a-hexahydro-1H-4,7-methanoisoindole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-Butyl-2,3,3a,4,7,7a-hexahydro-1H-4,7-methanoisoindole exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to changes in cellular processes and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3,3a,4,7,7a-Hexahydro-1H-isoindole
- 1H-3a,7-Methanoazulene
- 1H-Inden-1-one
Uniqueness
What sets 2-Butyl-2,3,3a,4,7,7a-hexahydro-1H-4,7-methanoisoindole apart from similar compounds is its unique structural features, such as the butyl group and the methano bridge. These features confer specific chemical properties and reactivity, making it valuable for certain applications that other similar compounds may not be suitable for.
Propriétés
Formule moléculaire |
C13H21N |
|---|---|
Poids moléculaire |
191.31 g/mol |
Nom IUPAC |
4-butyl-4-azatricyclo[5.2.1.02,6]dec-8-ene |
InChI |
InChI=1S/C13H21N/c1-2-3-6-14-8-12-10-4-5-11(7-10)13(12)9-14/h4-5,10-13H,2-3,6-9H2,1H3 |
Clé InChI |
PQIMOMBLIVOHTI-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1CC2C3CC(C2C1)C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Hydrazino-5-methyl-7-propylimidazo[1,5-b]pyridazine](/img/structure/B13115189.png)

![6-Phenethylamino-[1,3,5]triazine-2,4-diol](/img/structure/B13115197.png)
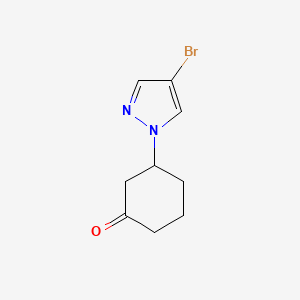


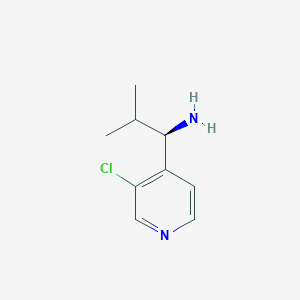
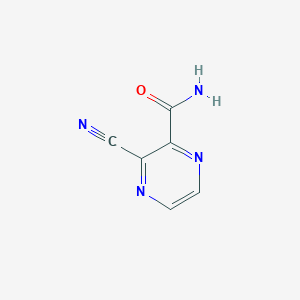
![1,3-Dimethylpyrido[3,4-B]pyrazin-2(1H)-one](/img/structure/B13115251.png)
